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molecular formula C10H11BrO2 B503158 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane CAS No. 39172-32-2

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

Cat. No. B503158
M. Wt: 243.1g/mol
InChI Key: BMECYBCLXRLALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 3′-bromoacetophenone (4.67 mL, 33.89 mmol) in ethylene glycol (36.4 mL) was treated with trimethylorthoformate (7.58 mL, 69.14 mmol) followed by LiBF4 (648 mg, 6.78 mmol). The reaction mixture was heated at 95° C. for 3.5 h. The reaction mixture was cooled to rt and partitioned between ether (100 mL) and sat. aq. Na2CO3 (25 mL). The layers were separated and the aq. layer extracted twice with ether (50 mL). The combined org. extracts were dried over Na2SO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (9:1 hept-EA) gave the title compound as a dark yellow oil. TLC: rf (9:1 hept-EA)=0.44. LC-MS-conditions 02: tR=1.00 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.67 mL
Type
reactant
Reaction Step Two
Quantity
7.58 mL
Type
reactant
Reaction Step Two
Quantity
36.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
LiBF4
Quantity
648 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[Br:3][C:4]1[CH:5]=[C:6]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1.COC(OC)OC.[CH2:20](O)[CH2:21][OH:22]>>[Br:3][C:4]1[CH:5]=[C:6]([C:10]2([CH3:11])[O:22][CH2:21][CH2:20][O:12]2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
4.67 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C)=O
Name
Quantity
7.58 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
36.4 mL
Type
reactant
Smiles
C(CO)O
Step Three
Name
LiBF4
Quantity
648 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
partitioned between ether (100 mL) and sat. aq. Na2CO3 (25 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer extracted twice with ether (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (9:1 hept-EA)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1(OCCO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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